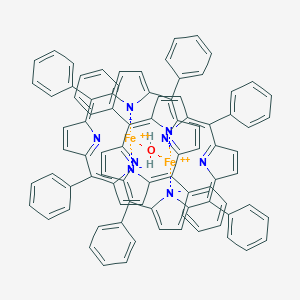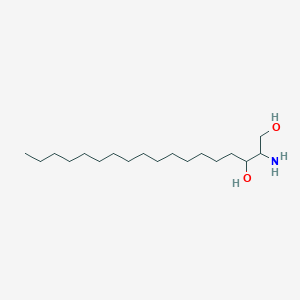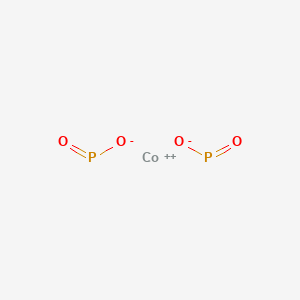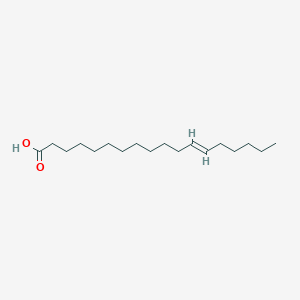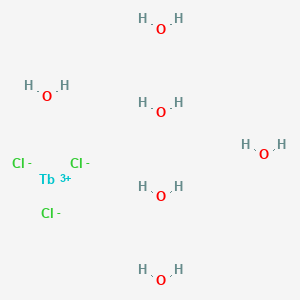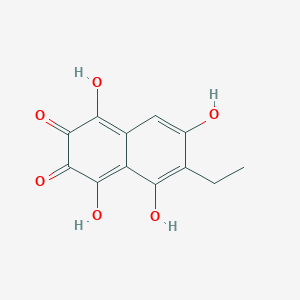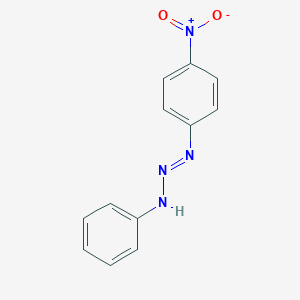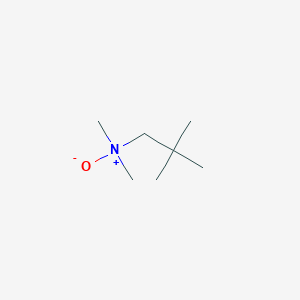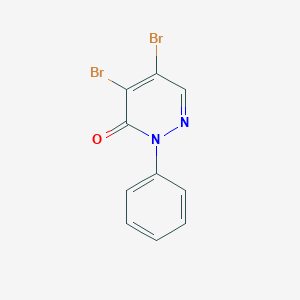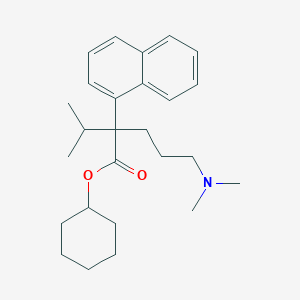
Cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate, commonly known as CDAP, is a chemical compound with potential applications in scientific research. CDAP is a derivative of naphthalene and is synthesized using specific chemical reactions. The compound has been found to exhibit unique biochemical and physiological effects, making it an interesting subject for scientific research.
Mécanisme D'action
CDAP exhibits its unique properties through its mechanism of action. The compound is known to bind to specific proteins and enzymes, leading to changes in their activity and function. CDAP has been found to interact with proteins involved in cellular signaling pathways, making it a potential target for drug discovery.
Biochemical and Physiological Effects:
CDAP has been found to exhibit unique biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. CDAP has also been found to inhibit the activity of specific enzymes involved in inflammation, making it a potential anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
CDAP has several advantages for use in lab experiments. The compound is stable under a wide range of conditions and is easily synthesized using specific chemical reactions. However, CDAP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving CDAP. One potential area of research is the development of CDAP-based fluorescent probes for the detection of specific proteins and enzymes in biological samples. Another area of research is the synthesis of CDAP derivatives with improved solubility and reduced toxicity. CDAP also has potential applications in drug discovery, and future research may focus on identifying specific targets for the compound.
Méthodes De Synthèse
CDAP is synthesized using a multi-step chemical reaction process. The synthesis starts with the reaction of cyclohexanone with dimethylamine to form the intermediate cyclohexylamine. The intermediate is then reacted with 1-bromo-2-naphthalene to form the naphthalene derivative. The final step involves the reaction of the naphthalene derivative with 2-bromo-2-methylpropionic acid to form CDAP.
Applications De Recherche Scientifique
CDAP has been found to exhibit potential applications in scientific research. The compound has been used as a fluorescent probe to detect the presence of specific proteins and enzymes in biological samples. CDAP has also been used as a precursor in the synthesis of other compounds with potential applications in drug discovery.
Propriétés
Numéro CAS |
14938-53-5 |
|---|---|
Formule moléculaire |
C26H37NO2 |
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
cyclohexyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C26H37NO2/c1-20(2)26(18-11-19-27(3)4,25(28)29-22-14-6-5-7-15-22)24-17-10-13-21-12-8-9-16-23(21)24/h8-10,12-13,16-17,20,22H,5-7,11,14-15,18-19H2,1-4H3 |
Clé InChI |
AEVGXZZTAMVZAL-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC3CCCCC3 |
SMILES canonique |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC3CCCCC3 |
Synonymes |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid cyclohexyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

